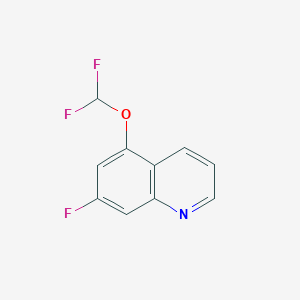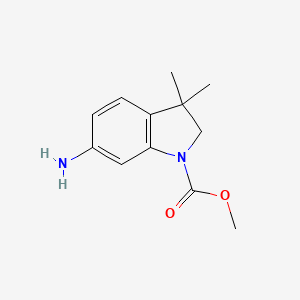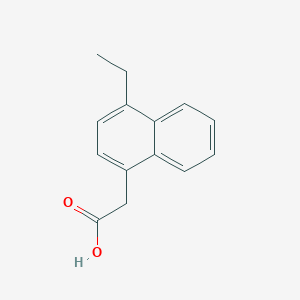
2-(4-Ethylnaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylnaphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring system substituted with an ethyl group at the 4-position and an acetic acid moiety at the 2-position.
Preparation Methods
The synthesis of 2-(4-Ethylnaphthalen-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylnaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-(4-Ethylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Scientific Research Applications
2-(4-Ethylnaphthalen-1-yl)acetic acid has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of microbial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-(4-Ethylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as 1-naphthaleneacetic acid and indole-3-acetic acid. While all these compounds share a naphthalene or indole ring system, their substituents and functional groups confer unique properties:
1-Naphthaleneacetic acid: Used as a plant hormone in agriculture, it promotes root formation and prevents premature fruit drop.
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
721925-50-4 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(4-ethylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O2/c1-2-10-7-8-11(9-14(15)16)13-6-4-3-5-12(10)13/h3-8H,2,9H2,1H3,(H,15,16) |
InChI Key |
HDZFJFAIDXFEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
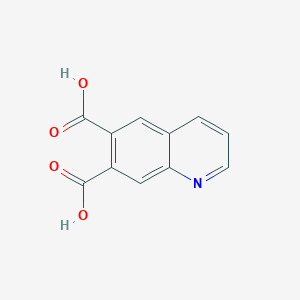
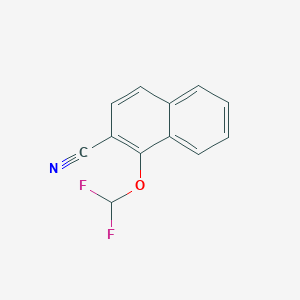
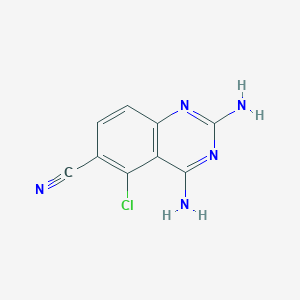
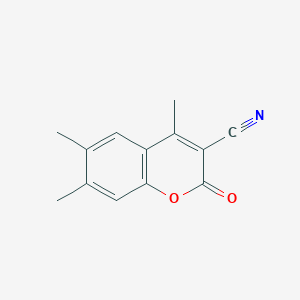
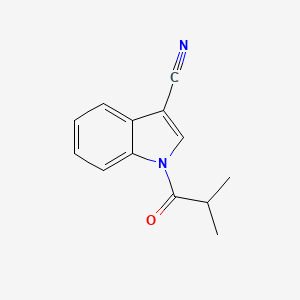


![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)



